Sodium pentafluoropropionate

Beschreibung

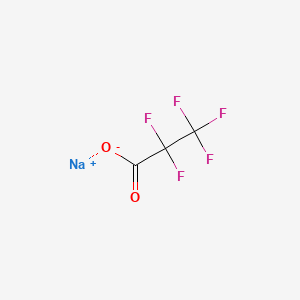

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

sodium;2,2,3,3,3-pentafluoropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HF5O2.Na/c4-2(5,1(9)10)3(6,7)8;/h(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCWLIHXXYXFUFV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(F)F)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F5NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

422-64-0 (Parent) | |

| Record name | Perfluoropropanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000378778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40880141 | |

| Record name | Sodium perfluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40880141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

378-77-8 | |

| Record name | Perfluoropropanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000378778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2,2,3,3,3-pentafluoro-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium perfluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40880141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium pentafluoropropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.210 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Sodium Pentafluoropropionate

Introduction and Strategic Importance

Sodium pentafluoropropionate (CAS No. 378-77-8) is the sodium salt of pentafluoropropionic acid. As a key member of the per- and polyfluoroalkyl substances (PFAS) family, it serves as a critical fluorinated building block in advanced chemical synthesis.[1] Its utility spans the preparation of specialized organometallic reagents, such as tributyltin pentafluoropropionate, and as a precursor in the synthesis of complex molecules like o-fluoroalkyl-benzenesulfonamides, which are relevant in the agrochemical and pharmaceutical industries.[1][2] For researchers, drug development professionals, and synthetic chemists, a comprehensive understanding of its physical properties is not merely academic; it is fundamental to its effective handling, reaction design, and process optimization. This guide provides a detailed examination of these properties, synthesizing publicly available data with expert insights to support its practical application in a laboratory and development setting.

Molecular Structure and Physicochemical Identity

At its core, this compound is an ionic compound consisting of a sodium cation (Na⁺) and a pentafluoropropionate anion (CF₃CF₂COO⁻). The anion features a three-carbon chain where the strong electron-withdrawing effects of the five fluorine atoms significantly influence the molecule's overall electronic character and, consequently, its physical properties.

The IUPAC name for this compound is sodium 2,2,3,3,3-pentafluoropropanoate.[3] Its identity is unambiguously confirmed by the following identifiers:

-

Molecular Formula : C₃F₅NaO₂[3]

-

InChIKey : SCWLIHXXYXFUFV-UHFFFAOYSA-M[1]

-

Canonical SMILES : C(=O)(C(C(F)(F)F)(F)F)[O-].[Na+][3]

Caption: Chemical structure of this compound.

Summary of Physical Properties

For rapid assessment and comparison, the core physical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₃F₅NaO₂ / CF₃CF₂COONa | [1][3] |

| Molecular Weight | 186.01 g/mol | [1][4] |

| Appearance | White to off-white solid, crystalline powder | [1][6] |

| Melting Point | 226 - 229 °C (with decomposition) | [1][6] |

| Boiling Point | Not applicable (ionic salt) | N/A |

| Density | Data not available | N/A |

| Solubility | Soluble in water; quantitative data scarce | [7] |

| Hygroscopicity | Hygroscopic | [6][8] |

| pKa (Parent Acid) | ~0.38 (Predicted for CF₃CF₂COOH) | [9] |

In-Depth Analysis of Key Physical Characteristics

Physical State and Handling

This compound is a white to off-white solid at standard temperature and pressure.[1][6] Commercial grades are typically supplied as a crystalline powder. A critical handling characteristic is its hygroscopic nature .[6][8] This property necessitates storage in a cool, dry place within a tightly sealed container to prevent moisture absorption, which could affect sample weight accuracy and potentially lead to clumping or degradation over time. Standard personal protective equipment, including gloves, safety glasses, and a dust mask, is recommended during handling to avoid irritation.

Thermal Properties

The compound exhibits a melting point in the range of 226-229 °C , at which point it also undergoes decomposition.[1][6] The pyrolysis of the sodium salt of pentafluoropropionic acid is a known laboratory method for generating tetrafluoroethylene (C₂F₄), carbon dioxide, and sodium fluoride, indicating the pathway of its thermal breakdown.[9] As an ionic salt with a high melting point, it does not have a boiling point under atmospheric pressure; it will decompose before it can vaporize.

Solubility and Solution Behavior

While specific quantitative solubility data (e.g., g/100 mL) is not widely published, this compound is known to be soluble in water. This is evidenced by its hygroscopicity and the use of deuterium oxide (D₂O) as a solvent for acquiring its ¹H NMR spectra.[7]

The solution behavior is dictated by the properties of its parent acid, pentafluoropropionic acid (PFPrA). PFPrA is a very strong acid due to the powerful inductive electron-withdrawing effect of the five fluorine atoms. Its predicted pKa is approximately 0.38 , making it comparable in strength to other perfluorinated carboxylic acids like trifluoroacetic acid.[9] Consequently, in aqueous solutions, this compound will be fully dissociated, and the pentafluoropropionate anion will be the predominant species across the entire physiological pH range. The solution will be slightly basic due to the hydrolysis of the propionate anion, but given the extremely low basicity of this highly fluorinated anion, the pH of a neutral salt solution will be very close to 7.

Density

There is no readily available experimental data for the bulk or crystal density of this compound. For reference, its parent acid, the liquid 2,2,3,3,3-Pentafluoropropionic acid, has a density of approximately 1.57 g/cm³ at 20 °C .[10] While not directly transferable, this high value, typical for fluorinated compounds, suggests that the solid salt also possesses a relatively high density.

Spectroscopic Profile

Spectroscopic analysis is essential for identity confirmation and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : As the molecule contains no hydrogen atoms on the anion, a ¹H NMR spectrum in D₂O would be expected to show only trace signals from impurities or residual protons in the solvent. SpectraBase confirms the availability of ¹H NMR data for this compound.[7]

-

¹⁹F NMR : This is the most informative NMR technique for this compound. The ¹⁹F nucleus is 100% naturally abundant and highly sensitive.[11] The spectrum is expected to show two distinct signals corresponding to the two different fluorine environments: the trifluoromethyl (-CF₃) group and the difluoromethylene (-CF₂) group.

-

The -CF₃ signal typically appears around -80 to -85 ppm relative to CFCl₃.

-

The -CF₂- signal adjacent to the carboxylate group would be expected to appear further downfield.

-

A distinct three-bond coupling (³JFF) would be observed between these two groups, resulting in a triplet for the -CF₂ signal (coupling to three equivalent fluorine atoms) and a quartet for the -CF₃ signal (coupling to two equivalent fluorine atoms). ¹⁹F-¹⁹F coupling constants are typically larger than those for protons.[12]

-

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present. For this compound, the key diagnostic peaks are associated with the carboxylate group and the carbon-fluorine bonds.

-

Carboxylate (COO⁻) Stretching : Strong asymmetric and symmetric stretching bands are expected. The asymmetric stretch typically appears in the 1650-1550 cm⁻¹ region, while the symmetric stretch is found in the 1450-1360 cm⁻¹ region. The exact positions are sensitive to the solid-state environment.

-

C-F Stretching : Very strong and broad absorption bands are characteristic of carbon-fluorine bonds and are expected in the 1300-1100 cm⁻¹ region.

PubChem confirms the availability of ATR-IR and FTIR spectra for this compound, which can be used as a reference for identity confirmation.[3]

Conclusion

This compound is a well-defined, solid chemical with distinct physical properties shaped by its ionic nature and heavy fluorination. Key characteristics for laboratory professionals include its high melting point with decomposition, its hygroscopic nature requiring careful storage, and its characteristic spectroscopic signatures in ¹⁹F NMR and IR spectroscopy. While quantitative data on solubility and density remain sparse in public literature, its qualitative behavior is understood. This guide provides the foundational knowledge required for the safe, effective, and strategic use of this important fluorinated building block in research and development.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound 98 378-77-8 [sigmaaldrich.com]

- 3. This compound | C3F5NaO2 | CID 2733305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Pentafluoropropionic acid sodium salt, Perfluoropropionic acid sodium salt [sigmaaldrich.com]

- 5. This compound 98 378-77-8 [sigmaaldrich.com]

- 6. This compound | 378-77-8 [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Perfluoropropionic acid - Wikipedia [en.wikipedia.org]

- 10. 2,2,3,3,3-Pentafluoropropionic acid for synthesis 422-64-0 [sigmaaldrich.com]

- 11. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 12. 19Flourine NMR [chem.ch.huji.ac.il]

Sodium pentafluoropropionate chemical structure and formula

An In-depth Technical Guide to Sodium Pentafluoropropionate: Structure, Properties, and Applications

Introduction

This compound (PFPr-Na), with the chemical formula CF₃CF₂COONa, is a significant member of the per- and polyfluoroalkyl substances (PFAS) family.[1] While the broader class of PFAS has come under intense scrutiny for environmental persistence, specific short-chain fluorinated compounds like PFPr-Na serve as indispensable building blocks in specialized chemical synthesis. For researchers in materials science, agrochemicals, and drug discovery, this compound is not merely a reagent but a strategic tool for introducing the unique physicochemical properties of fluorine into target molecules. The high electronegativity of fluorine can profoundly alter a molecule's lipophilicity, metabolic stability, and binding affinity, making fluorinated synthons like PFPr-Na highly valuable.[2]

This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth look at the core characteristics of this compound. We will move beyond a simple recitation of facts to explore the causality behind its properties and the rationale for its application in various scientific domains.

Core Chemical Identity and Structure

The unambiguous identification of a chemical reagent is the foundation of reproducible science. This compound is known by several synonyms, including Sodium Perfluoropropionate and Pentafluoropropionic acid sodium salt.[3] Its unique identifiers are crucial for tracking in literature and regulatory databases.

-

CAS Number: 378-77-8[3]

-

Molecular Formula: C₃F₅NaO₂[1]

-

IUPAC Name: sodium 2,2,3,3,3-pentafluoropropanoate[1]

The structure consists of a three-carbon propionate backbone where all five hydrogens on the ethyl portion have been substituted with fluorine atoms. This perfluorinated chain is connected to a carboxylate group, which forms an ionic bond with a sodium cation.

Caption: Ionic structure of this compound.

Physicochemical Properties

The physical and chemical properties of a reagent dictate its handling, reactivity, and potential applications. The dense fluorination of the alkyl chain in PFPr-Na imparts properties significantly different from its non-fluorinated analog, sodium propionate.[4]

| Property | Value | Source |

| Molecular Weight | 186.01 g/mol | [3] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 226-229 °C (decomposes) | [3][5] |

| Canonical SMILES | C(=O)(C(C(F)(F)F)(F)F)[O-].[Na+] | [1] |

| InChI Key | SCWLIHXXYXFUFV-UHFFFAOYSA-M | [1][3] |

| Assay Purity | ≥98% (typical) | [3] |

The high melting point, coupled with decomposition, is characteristic of an ionic salt with a stable counter-ion. Its solid form simplifies handling and weighing for reactions compared to volatile liquids.

Synthesis and Key Reactions

This compound is typically prepared by the neutralization of its parent acid, pentafluoropropionic acid (PFPrA), with a sodium base such as sodium hydroxide. PFPrA itself is produced via electrochemical fluorination.[6]

The utility of PFPr-Na lies in its role as a nucleophilic fluorinated building block and a precursor for other reactive species.

Key Reactions:

-

Precursor to Organometallic Reagents: It is used to synthesize other fluorinated compounds, such as tributyltin pentafluoropropionate and trimethyltin pentafluoropropionate.[3][7] These reagents are valuable in contexts requiring the transfer of the pentafluoropropionyl group.

-

Intermediate for Agrochemicals: The compound serves as an intermediate in the synthesis of new o-fluoroalkyl-benzenesulfonamide precursors, which are important for developing herbicidal sulfonylureas.[3][7]

-

Generation of Tetrafluoroethylene (TFE): In a laboratory setting, the pyrolysis of this compound provides a convenient method for generating TFE, a critical monomer for producing polytetrafluoroethylene (PTFE) and other fluoropolymers.[6] The reaction proceeds as follows: C₂F₅CO₂Na → C₂F₄ + CO₂ + NaF

Caption: Synthetic utility of this compound.

Applications in Drug Development and Materials Science

While PFPr-Na is not typically incorporated directly as an active pharmaceutical ingredient (API), its role as a building block is significant. The strategic introduction of fluorine-containing groups is a cornerstone of modern medicinal chemistry.[2] Fluorination can enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation, increase binding affinity through favorable electrostatic interactions, and modify lipophilicity to improve cell membrane permeability.[2][8] By providing a C₂F₅ unit, PFPr-Na enables the exploration of these effects in drug candidates.

In materials science, its use in preparing precursors for fluorine-doped tin oxide (SnO₂) thin films highlights its utility.[7] These transparent conducting films are essential components in solar cells, touch screens, and low-emissivity glass.

Analytical Methodologies

Ensuring the purity of this compound and quantifying it in various matrices requires robust analytical methods. Given its classification as a PFAS, methods developed for environmental analysis are highly applicable. A validated workflow using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) provides the necessary sensitivity and selectivity.

Protocol: Quantification of this compound by LC-MS/MS

This protocol is a self-validating system, incorporating quality controls to ensure data integrity.

1. Objective: To accurately quantify this compound in a solution (e.g., reaction mixture or environmental sample).

2. Rationale: LC-MS/MS is the gold standard for trace analysis of PFAS.[9] The liquid chromatography step separates the analyte from matrix interferences, while the tandem mass spectrometer provides definitive identification and quantification based on mass-to-charge ratio (m/z) and fragmentation patterns.

3. Materials:

-

This compound standard (for calibration)

-

Methanol (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Ammonium acetate

-

Polypropylene vials and labware (to avoid PFAS contamination from other materials)[9]

-

0.22 µm Polypropylene syringe filters

4. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

5. Step-by-Step Workflow:

-

Step 1: Standard Preparation

-

Prepare a 1 mg/mL stock solution of PFPr-Na in methanol.

-

Perform serial dilutions to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL). The range should bracket the expected sample concentration.

-

Causality: A multi-point calibration curve is essential to verify the linear response of the detector and ensure accurate quantification across a range of concentrations.

-

-

Step 2: Sample Preparation

-

Dilute the sample containing PFPr-Na with methanol to fall within the calibration range.

-

If the matrix is complex (e.g., soil extract, biological fluid), a Solid Phase Extraction (SPE) cleanup step may be required to remove interferences.[10]

-

Filter the final diluted sample through a 0.22 µm polypropylene filter before injection.

-

Causality: Proper dilution and filtration prevent column clogging and ion suppression in the ESI source, which would otherwise lead to inaccurate results.

-

-

Step 3: LC Separation

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

-

Mobile Phase A: 2 mM Ammonium Acetate in Water.

-

Mobile Phase B: Methanol.

-

Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Causality: Reversed-phase chromatography effectively retains the non-polar fluorinated tail of the pentafluoropropionate anion, allowing it to be separated from more polar contaminants. Ammonium acetate is a volatile buffer compatible with MS that aids in ionization.

-

-

Step 4: MS/MS Detection

-

Ionization Mode: ESI Negative. The carboxylate is readily deprotonated to form an anion.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition: Monitor the transition from the precursor ion (the deprotonated molecule) to a characteristic product ion. For pentafluoropropionate (C₃F₅O₂⁻, M.W. 163.0), the transition would be:

-

Precursor Ion (Q1): m/z 163.0

-

Product Ion (Q3): e.g., m/z 119.0 (loss of CO₂)

-

-

Causality: MRM provides high specificity. Only ions that have the correct precursor mass and fragment to the correct product mass will be detected, virtually eliminating false positives.

-

-

Step 5: Data Analysis

-

Integrate the peak area for the MRM transition in both the standards and samples.

-

Plot the peak area of the standards against their concentration to generate a calibration curve.

-

Calculate the concentration of PFPr-Na in the samples by interpolating their peak areas on the calibration curve.

-

Caption: LC-MS/MS workflow for this compound.

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions. The Globally Harmonized System (GHS) classifications provide a clear guide to its potential hazards.

-

GHS Hazard Statements:

-

Signal Word: Warning[1]

Recommended Handling Procedures:

-

Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, nitrile gloves, and a lab coat.[3]

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[11]

-

Wash hands thoroughly after handling.[11]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

-

It is classified as a combustible solid.[3]

Conclusion

This compound is a specialized chemical with significant utility as a synthetic building block. Its value lies in the strategic introduction of the pentafluoropropyl group, enabling chemists and material scientists to fine-tune molecular properties for enhanced performance in pharmaceuticals, agrochemicals, and advanced materials. Understanding its chemical identity, reactivity, and the analytical methods for its characterization is paramount for its effective and safe use in research and development.

References

- 1. This compound | C3F5NaO2 | CID 2733305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. This compound 98 378-77-8 [sigmaaldrich.com]

- 4. Sodium propionate - Wikipedia [en.wikipedia.org]

- 5. This compound | 378-77-8 [chemicalbook.com]

- 6. Perfluoropropionic acid - Wikipedia [en.wikipedia.org]

- 7. This compound 98 378-77-8 [sigmaaldrich.com]

- 8. Exploring the Pharmaceutical Uses of Sodium Fluoride - Foshan Nanhai Shuangfu Chemical Co., Ltd [df-chemicals.com]

- 9. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

Sodium pentafluoropropionate CAS number and molecular weight

An In-Depth Technical Guide to Sodium Pentafluoropropionate for Advanced Research and Development

Abstract

This compound (PFPr-Na) is a fluorinated organic compound of significant interest in chemical synthesis and materials science. This guide provides a comprehensive overview of its fundamental chemical and physical properties, with a focus on its CAS number for unambiguous identification and its molecular weight for precise stoichiometric calculations in experimental design. We will delve into its role as a versatile building block, particularly for the introduction of the pentafluoropropyl group into target molecules, a common strategy in the development of pharmaceuticals and advanced materials. This document is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this reagent for practical application.

Chemical Identity and Physicochemical Properties

Unambiguous identification of chemical reagents is paramount for reproducible scientific research. The Chemical Abstracts Service (CAS) number for this compound is 378-77-8 .[1] This unique identifier distinguishes it from all other chemical substances.

The molecular formula for this compound is C3F5NaO2.[1] Based on this, the calculated molecular weight is 186.01 g/mol .[1] This value is critical for accurate mass-based measurements in experimental protocols. A summary of its key properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 378-77-8 | [1] |

| Molecular Formula | C3F5NaO2 | [1] |

| Molecular Weight | 186.01 g/mol | [1] |

| IUPAC Name | sodium 2,2,3,3,3-pentafluoropropanoate | [1] |

| Synonyms | Sodium perfluoropropionate, Pentafluoropropionic acid sodium salt | |

| Appearance | White to off-white solid | [2] |

| Melting Point | 226-229 °C (decomposes) | [2] |

| Parent Acid | Pentafluoropropionic acid (CAS: 422-64-0) | [1][3] |

Synthesis and Chemical Reactivity

This compound is the sodium salt of pentafluoropropionic acid.[1] It is typically prepared through a straightforward acid-base neutralization reaction. The parent acid, pentafluoropropionic acid, is neutralized with a sodium base, such as sodium hydroxide or sodium carbonate, to yield the salt and water (or carbon dioxide and water).

The primary utility of this compound in a research and development setting is as a nucleophilic source of the pentafluoropropionate anion or as a precursor for other reactive species. It is recognized as an important aryl fluorinated building block.[4] For instance, it can be used in the preparation of organotin compounds like tributyltin pentafluoropropionate and trimethyltin pentafluoropropionate.[4] These types of reagents are often used in more complex organic syntheses.

Caption: Synthesis of this compound via Acid-Base Neutralization.

Applications in Drug Development and Advanced Synthesis

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity. The pentafluoropropyl group (CF3CF2-) is a particularly useful moiety in this regard.

This compound serves as a key starting material for incorporating this group. Its applications include:

-

Synthesis of Fluorinated Precursors: It is used to create new o-fluoroalkyl-benzenesulfonamide precursors.[4] These types of structures are common in various classes of therapeutic agents.

-

Organometallic Chemistry: As mentioned, it is a reactant in the synthesis of organotin pentafluoropropionates.[4] These can then be used in cross-coupling reactions to attach the pentafluoropropyl group to a wider range of organic scaffolds.

Exemplar Experimental Protocol: Synthesis of a Pentafluoropropionate Ester

The following is a representative, generalized protocol for the synthesis of an alkyl pentafluoropropionate ester using this compound. This illustrates its practical use as a nucleophilic reagent.

Objective: To synthesize an alkyl pentafluoropropionate via nucleophilic substitution.

Materials:

-

This compound (1.0 eq)

-

Alkyl halide (e.g., ethyl iodide) (1.1 eq)

-

Apolar aprotic solvent (e.g., N,N-Dimethylformamide, DMF)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a minimal amount of dry DMF.

-

Addition of Electrophile: To the stirred solution, add the alkyl halide dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by distillation or column chromatography.

Caption: Workflow for the Synthesis of an Alkyl Pentafluoropropionate Ester.

Safety and Handling

This compound is classified as an irritant.[2] Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. It is also noted to be hygroscopic, meaning it can absorb moisture from the air.[2] Therefore, it should be stored in a tightly sealed container in a dry environment.

Conclusion

This compound, identified by CAS number 378-77-8 and having a molecular weight of 186.01 g/mol , is a valuable and versatile reagent in modern organic and medicinal chemistry. Its primary role as a building block for the strategic introduction of the pentafluoropropyl group makes it an important tool for researchers and drug development professionals seeking to fine-tune the properties of novel molecules. A thorough understanding of its properties and reactivity is essential for its effective application in the laboratory.

References

A Comprehensive Technical Guide to the Safe Handling of Sodium Pentafluoropropionate for Research and Development Applications

Introduction: Sodium pentafluoropropionate (CAS No. 378-77-8) is a fluorinated organic building block utilized in various synthetic applications within research and drug development. As with any laboratory chemical, a thorough understanding of its properties and potential hazards is paramount for ensuring the safety of personnel and the integrity of experimental work. This guide provides an in-depth analysis of the safety data and handling precautions for this compound, synthesizing information from supplier safety data sheets (SDS), regulatory databases, and established laboratory safety principles. A notable aspect of this compound's safety profile is the conflicting information present in public databases regarding its hazard classification. This guide will address these discrepancies and advocate for a precautionary approach to its handling, in line with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

Section 1: Chemical and Physical Identity

A clear understanding of a substance's physical properties is the foundation of its safe handling and storage. This compound is a white, hygroscopic solid that is stable under standard laboratory conditions.[1] Its key identifiers and properties are summarized below.

| Property | Value | Source |

| CAS Number | 378-77-8 | [2][3] |

| EC Number | 206-830-1 | [2][3] |

| Molecular Formula | C₃F₅NaO₂ (CF₃CF₂COONa) | [2][3] |

| Molecular Weight | 186.01 g/mol | [3] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 226-229 °C (decomposes) | [1] |

| Key Synonyms | Sodium 2,2,3,3,3-pentafluoropropanoate, Sodium perfluoropropionate | [2][3] |

| Hygroscopicity | Hygroscopic | [1] |

Section 2: Hazard Identification and Risk Assessment

A critical aspect of the risk assessment for this compound is the conflicting GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information available.

-

Some suppliers, in accordance with OSHA Hazard Communication Standard (29 CFR 1910.1200), classify the substance as not hazardous .

-

Conversely, aggregated data from notifications to the European Chemicals Agency (ECHA) classify the substance with specific health hazards.[3]

The Precautionary Principle: In a research and development setting, where a compound's toxicological properties may not be fully investigated, the most prudent course of action is to adopt the more stringent hazard classification.[2] This approach ensures the highest level of safety. Therefore, this guide recommends handling this compound as a hazardous substance with the potential to cause skin, eye, and respiratory irritation.

| Hazard Class | GHS Code | Hazard Statement | Source |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2][3] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [2][3] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [2][3] |

The primary routes of occupational exposure are inhalation of dust particles, direct skin contact, and eye contact. Ingestion is a less common but possible route of exposure in a laboratory setting.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks identified in Section 2, a multi-layered approach to safety, prioritizing engineering controls over personal protective equipment, is essential. This is known as the Hierarchy of Controls.

Caption: Hierarchy of Controls for Safe Chemical Handling.

Engineering Controls: The causality for requiring robust engineering controls is the compound's nature as a fine, potentially airborne powder that is classified as a respiratory irritant.

-

Chemical Fume Hood: All weighing, handling, and solution preparation of this compound must be conducted inside a certified chemical fume hood to prevent inhalation of dust.

-

Ventilation: The laboratory must be equipped with adequate general ventilation to maintain air quality.

Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. The selection is directly dictated by the potential hazards of skin/eye irritation and dust inhalation.

| Protection Type | Specification | Rationale and Source |

| Eye Protection | Safety glasses with side-shields or chemical safety goggles (ANSI Z87.1 or EN 166 compliant). | Protects against airborne dust particles and splashes causing serious eye irritation.[4][5] |

| Hand Protection | Nitrile or other chemically impervious gloves. | Prevents skin contact which can cause irritation. Gloves must be inspected before use and removed properly.[4] |

| Skin Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination.[4] |

| Respiratory Protection | A NIOSH-approved N95 dust mask or higher-level respirator. | Recommended when handling larger quantities or when dust generation is unavoidable, to mitigate the risk of respiratory tract irritation. |

Section 4: Standard Operating Procedures for Safe Handling

Adherence to a self-validating protocol is crucial for ensuring safety and experimental reproducibility. The following steps outline the standard procedure for handling solid this compound.

Caption: Workflow for Handling Solid this compound.

Experimental Protocol: Weighing and Preparing a Solution

-

Pre-Task Preparation: a. Review this safety guide and the supplier's SDS. b. Ensure a chemical fume hood is available and its certification is current. c. Gather all necessary equipment: spatula, anti-static weigh boat or glassine paper, beaker/flask, stir bar, and the appropriate solvent.

-

Donning PPE: a. Put on a laboratory coat, ensuring it is fully buttoned. b. Wear compliant safety goggles. c. Don a pair of nitrile gloves. If weighing a large quantity (>10g), consider double-gloving.

-

Weighing Procedure (inside the fume hood): a. Place an analytical balance inside the fume hood if possible, or use a top-pan balance. b. Place the weigh boat on the balance and tare to zero. c. Carefully open the this compound container. d. Using a clean spatula, slowly transfer the desired amount of solid to the weigh boat. Avoid any actions that could generate dust. e. Securely close the main container immediately after transfer.

-

Dissolution (inside the fume hood): a. Add the desired volume of solvent to the designated flask or beaker. b. Carefully add the weighed solid to the solvent. c. If necessary, use a stir plate and magnetic stir bar to facilitate dissolution.

-

Waste Disposal and Clean-up: a. Dispose of the used weigh boat and any contaminated wipes in the designated solid chemical waste container. b. Wipe down the spatula, the balance, and the fume hood sash/surface with a damp cloth. c. Properly doff PPE, removing gloves last using an inside-out technique. d. Wash hands thoroughly with soap and water.[4]

Section 5: Storage and Stability

Proper storage is critical for maintaining the chemical's integrity and preventing hazardous situations.

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[4]

-

Hygroscopicity: Due to its hygroscopic nature, storage in a desiccator is recommended to prevent water absorption, which could affect sample purity.[1]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.

-

Storage Class: The compound is classified as a Storage Class 11 (Combustible Solid).

Section 6: Emergency Procedures

In the event of an exposure or spill, immediate and correct action is vital.

First-Aid Measures

| Exposure Route | First-Aid Protocol | Source |

| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek medical attention. | [2][6] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. If irritation persists, seek medical attention. | [2][6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Have the conscious person drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek medical attention. | [2][4] |

Accidental Release Measures (Small Spills)

-

Evacuate: Alert others in the immediate area.

-

Protect: Ensure you are wearing appropriate PPE (respirator, goggles, gloves, lab coat).

-

Contain: Prevent the powder from spreading. Do not let the product enter drains.[4]

-

Clean-up: Carefully sweep up the dry solid, avoiding dust generation.[2] Place the material into a suitable, labeled, and closed container for disposal.[2][4]

-

Decontaminate: Clean the affected area thoroughly.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Hazardous Combustion Products: In a fire, this compound can decompose to produce hazardous substances including carbon oxides, sodium oxides, and highly toxic hydrogen fluoride gas.[2]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Section 7: Disposal Considerations

All chemical waste, including unused this compound and contaminated materials, must be disposed of in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of down the drain. Waste should be handled by a licensed professional waste disposal service.

Conclusion

While this compound is a valuable synthetic reagent, its safe use hinges on a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. The discrepancy in hazard classification highlights a critical principle of laboratory safety: when data is incomplete or conflicting, always adhere to the more stringent safety precautions. By utilizing appropriate engineering controls, consistently wearing the correct PPE, and following established handling and emergency procedures, researchers can effectively mitigate the risks associated with this compound.

References

- 1. This compound | 378-77-8 [chemicalbook.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. This compound | C3F5NaO2 | CID 2733305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hamptonresearch.com [hamptonresearch.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

Sodium pentafluoropropionate NMR and mass spectrometry data

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Characterization of Sodium Pentafluoropropionate

Authored by: A Senior Application Scientist

Introduction

This compound (CF₃CF₂COONa) is a significant member of the per- and polyfluoroalkyl substances (PFAS) family. As a salt of a short-chain perfluorocarboxylic acid (PFCA), its unique chemical properties, conferred by the dense fluorination of its alkyl chain, make it a subject of intense interest in materials science, as a synthetic building block, and in environmental studies.[1][2] Accurate and unambiguous structural characterization is paramount for researchers, scientists, and drug development professionals working with this and related fluorinated compounds. This guide provides an in-depth exploration of the core analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—as applied to this compound, blending theoretical principles with practical, field-proven methodologies.

Molecular Structure and its Spectroscopic Implications

The pentafluoropropionate anion (CF₃CF₂COO⁻) possesses distinct chemical environments that are key to interpreting its spectroscopic data. The structure features a trifluoromethyl (–CF₃) group, a difluoromethylene (–CF₂) group, and a carboxylate (–COO⁻) group. The high electronegativity of the fluorine atoms dramatically influences the electron density across the molecule, which is the foundational principle behind the observed signals in both NMR and MS.[3]

The presence of two electronically non-equivalent fluorine environments and three distinct carbon environments predicts a specific and identifiable pattern in its NMR spectra. In mass spectrometry, the molecule's stability and fragmentation pathways are dictated by the robust C-F bonds and the comparatively weaker C-C and C-COO⁻ bonds.

Caption: Molecular structure of the pentafluoropropionate anion showing distinct chemical environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of fluorinated compounds. The ¹⁹F nucleus, with 100% natural abundance and a high gyromagnetic ratio, provides excellent sensitivity, making ¹⁹F NMR the most informative experiment for this molecule.[4][5]

¹⁹F NMR Spectroscopy

A ¹⁹F NMR spectrum of this compound will display two distinct signals corresponding to the –CF₃ and –CF₂ groups.

-

Chemical Shifts (δ): The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment.[3][4] The –CF₃ group (α-fluorines) is adjacent to the electron-withdrawing –CF₂ group, while the –CF₂ group (β-fluorines) is directly attached to the even more strongly electron-withdrawing carboxylate group. Consequently, the –CF₂ signal is expected to appear further downfield (at a less negative/more positive ppm value) compared to the –CF₃ signal. Typical chemical shift ranges place the –CF₃ group around -80 to -85 ppm and the –CF₂ group around -120 to -125 ppm, relative to CFCl₃ (0 ppm).[6]

-

Coupling Constants (J): The two fluorine environments will exhibit mutual spin-spin coupling. This through-bond interaction, known as geminal coupling (³JFF), will split the signals into characteristic multiplets. The –CF₃ signal will appear as a triplet (split by the two adjacent –CF₂ fluorines), and the –CF₂ signal will appear as a quartet (split by the three adjacent –CF₃ fluorines). The coupling constant values are typically in the range of 2-10 Hz.[7][8]

-

Integration: The relative integrals of the two signals will be in a 3:2 ratio (–CF₃ to –CF₂), confirming the number of fluorine atoms in each environment.[7]

¹³C NMR Spectroscopy

While less sensitive than ¹⁹F NMR, ¹³C NMR provides crucial information about the carbon backbone. The spectrum will show three distinct signals, all of which will be split by the neighboring fluorine atoms (C-F coupling).

-

C-F Coupling: The magnitude of the coupling constant depends on the number of bonds separating the carbon and fluorine atoms.

-

¹JCF (one-bond coupling) is very large (typically 250-300 Hz).

-

²JCF (two-bond coupling) is smaller (typically 20-40 Hz).

-

-

Signal Assignment:

-

COO⁻: The carboxylate carbon will appear furthest downfield (e.g., ~160-170 ppm) and will be split into a triplet by the two β-fluorines (²JCF).

-

CF₂: This carbon signal (e.g., ~110-120 ppm) will be split into a triplet by its directly attached fluorines (¹JCF) and further split into a quartet by the three α-fluorines (²JCF), resulting in a complex triplet of quartets.

-

CF₃: This carbon signal (e.g., ~115-125 ppm) will be split into a quartet by its directly attached fluorines (¹JCF) and further into a triplet by the two β-fluorines (²JCF), resulting in a quartet of triplets.

-

¹H NMR Spectroscopy

Since this compound contains no hydrogen atoms, a ¹H NMR spectrum serves as an excellent diagnostic tool for assessing sample purity. The absence of signals confirms the high purity of the sample, while the presence of peaks can indicate residual solvents (e.g., water, acetone) or protonated impurities.

Summary of Expected NMR Data

| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key Couplings |

| ¹⁹F | –CF₃ | ~ -82 | Triplet (t) | ³JFF |

| ¹⁹F | –CF₂ | ~ -120 | Quartet (q) | ³JFF |

| ¹³C | –COO⁻ | ~ 165 | Triplet (t) | ²JCF |

| ¹³C | –CF₂ | ~ 118 | Triplet of Quartets (tq) | ¹JCF, ²JCF |

| ¹³C | –CF₃ | ~ 120 | Quartet of Triplets (qt) | ¹JCF, ²JCF |

Note: Chemical shifts are approximate and can vary with solvent and reference standard.

Experimental Protocol: NMR Sample Preparation and Acquisition

The quality of NMR data is critically dependent on proper sample preparation. The causality for each step is explained to ensure a self-validating protocol.

Caption: Standard workflow for NMR analysis of this compound.

-

Sample Weighing: Accurately weigh 10-30 mg of this compound. A higher mass is needed for the less sensitive ¹³C nucleus.[9]

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. For the highly polar sodium salt, deuterium oxide (D₂O) is an excellent choice.[9][10] The deuterium provides the field-frequency lock signal for the spectrometer.

-

Dissolution: Add approximately 0.6 mL of the deuterated solvent to the sample vial. Vortex gently to ensure complete dissolution. Incomplete dissolution leads to poor magnetic field homogeneity and distorted peak shapes.

-

Transfer: Using a clean pipette, transfer the solution to a 5 mm NMR tube. Avoid introducing solid particles.

-

Referencing: For ¹⁹F NMR, chemical shifts are sensitive to sample conditions.[4] While internal standards can be used, an external reference (a standard in a separate capillary) is often preferred to avoid intermolecular interactions. CFCl₃ is the primary standard (δ = 0 ppm), though secondary standards like trifluoroacetic acid (TFA, δ ≈ -76.5 ppm) are common.[11]

-

Acquisition: On the spectrometer, lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity. Acquire the ¹⁹F, ¹³C, and ¹H spectra. For quantitative ¹⁹F analysis, ensure the relaxation delay (D1) is at least 5 times the longest T1 relaxation time of the fluorine nuclei to allow for full magnetization recovery between scans.[7]

Mass Spectrometry (MS)

Mass spectrometry provides orthogonal data to NMR, confirming the molecular weight and offering insights into the molecule's structure through fragmentation analysis.

Ionization Technique: Electrospray Ionization (ESI)

For a pre-charged ionic salt like this compound, Electrospray Ionization (ESI) is the ideal technique. It is a soft ionization method that gently transfers ions from solution into the gas phase, minimizing premature fragmentation.[12][13] Analysis is performed in negative ion mode to detect the pentafluoropropionate anion.

Mass Spectrum Analysis

-

Parent Ion: In the full scan mass spectrum, the primary ion observed will be the deprotonated molecule, the pentafluoropropionate anion [CF₃CF₂COO]⁻.

-

Exact Mass: High-Resolution Mass Spectrometry (HRMS) is crucial for unambiguous identification. It provides a highly accurate mass measurement that can be used to confirm the elemental formula (C₃F₅O₂).

-

In-Source Fragmentation: Perfluorinated carboxylates are known to be susceptible to in-source fragmentation, where the molecule fragments in the ion source before reaching the mass analyzer.[14] The most common in-source fragmentation pathway is the loss of carbon dioxide (CO₂, 44.00 Da), resulting in the formation of the perfluoroethyl anion [CF₃CF₂]⁻. The extent of this fragmentation can be influenced by MS source parameters like vaporizer temperature and capillary voltage.[14]

Tandem Mass Spectrometry (MS/MS)

To confirm the structure and establish fragmentation pathways, tandem MS (MS/MS) is employed. The parent anion ([M-H]⁻ or [C₃F₅O₂]⁻) is mass-selected and then subjected to collision-induced dissociation (CID).

-

Primary Fragmentation: The most prominent fragmentation pathway is the neutral loss of CO₂.[15] [C₃F₅O₂]⁻ → [C₂F₅]⁻ + CO₂

-

Secondary Fragmentation: Further fragmentation of the [C₂F₅]⁻ ion can occur, although it requires higher collision energy.

Summary of Expected Mass Spectrometry Data

| Ion Formula | Description | Calculated Exact Mass (m/z) |

| [C₃F₅O₂]⁻ | Parent Anion | 162.9818 |

| [C₂F₅]⁻ | Fragment after CO₂ loss | 118.9922 |

Note: The observed mass for the parent compound in the salt form is for the anion. PubChem lists the exact mass for the neutral acid as 163.98967 g/mol .[16] The exact mass of the anion [C₃F₅O₂]⁻ is 162.9818 Da.

Experimental Protocol: ESI-MS Analysis

This protocol outlines a direct infusion analysis. For complex mixtures, this would be preceded by a liquid chromatography (LC) step.

Caption: Workflow for ESI-MS analysis of this compound.

-

Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like a water/methanol mixture. From this, create a dilute working solution (e.g., 1-10 µg/mL) in the mobile phase to be used for infusion. The choice of solvent is critical for stable electrospray.[12][17]

-

Instrument Setup: Calibrate the mass spectrometer to ensure high mass accuracy. Set the ESI source to operate in negative ion mode. Optimize source parameters (e.g., capillary voltage, gas flow, temperatures) to maximize the parent ion signal while minimizing in-source fragmentation.

-

Direct Infusion: Infuse the sample solution into the mass spectrometer at a low, steady flow rate (e.g., 5-10 µL/min) using a syringe pump. This ensures a stable ion current.

-

Full Scan Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 50-300) to identify the parent anion at m/z ~162.98.

-

Tandem MS (MS/MS) Acquisition: Set the instrument to an MS/MS scan mode. Isolate the parent ion (m/z 162.98) in the first mass analyzer, subject it to fragmentation with an inert gas (e.g., argon or nitrogen) in the collision cell, and scan the resulting fragment ions in the second mass analyzer.

Data Integration and Structural Confirmation

The true power of these analytical techniques lies in their synergistic use. The NMR data provides definitive information on the connectivity and chemical environments of the atoms (CF₃-CF₂-COO⁻), while the MS data confirms the overall molecular weight and elemental composition. The fragmentation pattern observed in MS/MS (loss of CO₂) is perfectly consistent with the carboxylate structure identified by NMR. Together, they provide an unambiguous and comprehensive characterization of this compound.

References

- 1. This compound | C3F5NaO2 | CID 2733305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 378-77-8 [chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. biophysics.org [biophysics.org]

- 5. Small, but powerful and attractive: 19F in biomolecular NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 19F [nmr.chem.ucsb.edu]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. 19 f chemical shifts and coupling constants | DOCX [slideshare.net]

- 9. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. colorado.edu [colorado.edu]

- 12. Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SETAC Europe 35th Annual Meeting [setac.confex.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. spectrabase.com [spectrabase.com]

- 17. waters.com [waters.com]

A Researcher's Guide to Sourcing High-Purity Sodium Pentafluoropropionate for Drug Development

This guide provides drug development professionals and researchers with a comprehensive framework for selecting and qualifying commercial suppliers of high-purity sodium pentafluoropropionate (C₃F₅NaO₂). Beyond a simple vendor list, this document details the critical quality attributes of the compound, outlines a robust supplier evaluation workflow, and offers insights into interpreting analytical documentation to ensure the integrity of your research and development efforts.

Introduction: The Critical Role of Purity in Application

This compound (CAS 431-26-5), the sodium salt of pentafluoropropionic acid, is a valuable building block in organic synthesis, particularly within the pharmaceutical and agrochemical sectors.[1] Its utility stems from the unique physicochemical properties imparted by the pentafluoroethyl group (CF₃CF₂-). In drug development, it can be used to introduce fluorine into target molecules, a strategy often employed to enhance metabolic stability, binding affinity, and lipophilicity.

For researchers in this field, the purity of starting materials is not a trivial specification—it is a foundational pillar of experimental reproducibility and clinical safety. Impurities can lead to unforeseen side reactions, introduce confounding variables in biological assays, and, in a GMP (Good Manufacturing Practices) context, pose significant safety risks. Consequently, sourcing this compound at purities of 98% or higher is standard practice.[2][3][4][5] This guide focuses on navigating the supplier landscape to secure material that meets these stringent requirements.

Defining "High-Purity": Key Analytical Parameters and Their Implications

A supplier's promise of "high purity" must be substantiated by rigorous analytical data. When evaluating this compound, researchers should demand a comprehensive Certificate of Analysis (CoA) that details the results of several key analytical techniques. Understanding these methods is crucial for interpreting a CoA and qualifying a supplier.

-

Assay (Purity Percentage): This is the headline specification, typically determined by titration or quantitative NMR (qNMR). An assay of ≥98% is a common starting point for research grades.[2]

-

Identity Confirmation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): NMR is the gold standard for confirming the molecular structure. A ¹⁹F NMR spectrum is particularly informative for fluorinated compounds, providing a distinct fingerprint. The absence of significant unexpected peaks is a strong indicator of purity.

-

Infrared (IR) Spectroscopy: Techniques like Fourier-Transform Infrared (FTIR) or Attenuated Total Reflectance (ATR-IR) confirm the presence of key functional groups, matching the sample to a reference spectrum.[6]

-

-

Impurity Profiling:

-

Chromatography (HPLC, GC-MS): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for separating and identifying volatile and non-volatile impurities, respectively.[7] These methods can detect residual solvents, starting materials, or side-reaction products at very low levels.

-

-

Water Content: this compound is known to be hygroscopic (tending to absorb moisture from the air).[1] Water content is typically measured by Karl Fischer titration. High water content can affect reaction stoichiometry and is a critical parameter to control.

-

Elemental Impurities: For later-stage drug development, analysis of elemental impurities (heavy metals) as described in USP <232> or EP 5.20 may be required.[8]

A trustworthy supplier will readily provide a detailed, lot-specific CoA featuring results from these, or equivalent, analytical methods.[8][9][10][11]

A Step-by-Step Workflow for Supplier Selection and Qualification

Navigating the procurement process requires a systematic approach to mitigate risk and ensure quality. The following workflow is recommended for researchers and procurement specialists.

Caption: Workflow for qualifying a high-purity chemical supplier.

Overview of Commercial Suppliers

Several reputable chemical suppliers provide this compound for research and development purposes. While offerings can change, the following table summarizes the typical landscape. Researchers should always verify specifications directly with the supplier for the most current information.

| Supplier | Typical Purity Offered | Key Strengths & Considerations | Target Audience |

| Sigma-Aldrich (Merck) | ≥98%[2] | Extensive documentation (CoAs, COO available online), global distribution, strong reputation in the research community.[2] Caters to both small-scale research and larger development needs. | Academia, Pharma R&D, Biotech |

| Thermo Fisher Scientific (Alfa Aesar) | ≥98% (Typical) | Broad portfolio of research chemicals, often available through Fisher Scientific distribution channels.[3] Strong in discovery and preclinical supply. | Academia, Early-Stage R&D |

| TCI (Tokyo Chemical Industry) | >98.0% (T) | Known for high-quality organic synthesis reagents. Often provides detailed analytical data, including NMR spectra, on their website. | Organic Synthesis, Medicinal Chemistry |

| Fluorochem | ≥98% (Typical) | Specialist supplier of fluorinated compounds, offering deep expertise in this chemistry class. A go-to source for novel and diverse fluoro-intermediates. | Specialized Fluorine Chemistry, R&D |

| Other Distributors | Varies (e.g., 98%) | Companies like Amerigo Scientific and Cenmed Enterprises often distribute products from primary manufacturers.[4][5] It is important to ascertain the original manufacturer and obtain their lot-specific CoA. | Broad Life Science Research |

Note: This table is for illustrative purposes. Purity levels and availability are subject to change and should be confirmed directly with the supplier.

Practical Guidance: Handling, Storage, and Safety

Upon receiving a shipment of this compound, proper handling is essential to maintain its purity.

-

Safety First: Always consult the Safety Data Sheet (SDS) before handling.[12] The compound is typically classified as an irritant, causing skin and serious eye irritation.[6] Appropriate Personal Protective Equipment (PPE), including gloves and safety glasses, is mandatory.

-

Storage Conditions: Due to its hygroscopic nature, the compound should be stored in a tightly sealed container in a cool, dry place.[1] Storage at room temperature is generally acceptable.[1]

-

In-House Validation: Before incorporating a new lot into critical experiments, it is best practice to perform at least a basic identity check (e.g., FTIR) in-house to confirm the material matches the CoA and previous lots.

By implementing a rigorous, evidence-based approach to sourcing, researchers can ensure that the high-purity this compound they procure serves as a reliable foundation for innovative and reproducible science in the competitive field of drug development.

References

- 1. This compound | 378-77-8 [chemicalbook.com]

- 2. This compound 98 378-77-8 [sigmaaldrich.com]

- 3. Sigma Aldrich this compound 100 mg | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 4. This compound (98%) - Amerigo Scientific [amerigoscientific.com]

- 5. cenmed.com [cenmed.com]

- 6. This compound | C3F5NaO2 | CID 2733305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. thermofisher.in [thermofisher.in]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. PENTA - Certificates of Analysis [pentachemicals.eu]

- 12. chemicalbook.com [chemicalbook.com]

Methodological & Application

Application Note: A Robust Protocol for the Derivatization of Polar Analytes Using Pentafluoropropionic Anhydride (PFPA) for GC-MS Analysis

Abstract & Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a gold-standard analytical technique, renowned for its high separation efficiency and definitive identification capabilities. However, its application is often limited to volatile and thermally stable compounds. Many critical analytes in pharmaceutical and biomedical research, including biogenic amines, amino acids, and certain drug metabolites, possess polar functional groups (e.g., -NH₂, -OH, -COOH) that render them non-volatile and prone to poor chromatographic behavior.[1][2][3]

Chemical derivatization addresses this challenge by chemically modifying these polar moieties to create a new compound with properties amenable to GC-MS analysis.[3][4] This application note provides a detailed, field-proven protocol for the acylation of polar analytes using Pentafluoropropionic Anhydride (PFPA). Acylation with PFPA replaces active hydrogens on amine and hydroxyl groups with a pentafluoropropionyl (PFP) group.

The resulting PFP-derivatives exhibit several key advantages:

-

Enhanced Volatility: The masking of polar sites significantly reduces intermolecular hydrogen bonding, lowering the boiling point of the analyte.[5]

-

Improved Thermal Stability: PFP-derivatives are more stable at the high temperatures required for GC analysis, minimizing on-column degradation.[5]

-

Superior Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks by reducing interactions with active sites in the GC inlet and column.[5]

-

Increased Mass & Favorable Fragmentation: The addition of the PFP group (mass 147 amu) shifts the derivative's mass, moving it out of the low-mass background interference. The fluorinated structure also yields characteristic high-mass fragment ions, which is highly beneficial for selective and sensitive quantification using Selected Ion Monitoring (SIM).[5]

This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough of the entire workflow, from sample preparation to data acquisition, grounded in established scientific principles.

The Chemistry of PFPA Derivatization

The core of this protocol is the acylation reaction between the analyte and Pentafluoropropionic Anhydride (PFPA). PFPA is a highly reactive, non-selective reagent that readily reacts with nucleophilic functional groups containing active hydrogens.[6] The reaction proceeds via nucleophilic acyl substitution, where the amine or hydroxyl group of the analyte attacks one of the carbonyl carbons of the anhydride. This results in the formation of a stable N-pentafluoropropionyl or O-pentafluoropropionyl derivative and a molecule of pentafluoropropionic acid as a byproduct.

Diagram 1: General PFPA Derivatization Workflow

Caption: A generalized workflow for sample preparation, PFPA derivatization, and GC-MS analysis.

Materials and Reagents

Sourcing high-purity reagents is critical for minimizing background noise and preventing side reactions.[7]

| Reagent/Material | Grade/Specification | Recommended Supplier | Purpose |

| Derivatizing Reagent | |||

| Pentafluoropropionic Anhydride (PFPA) | ≥99% Purity | Thermo Scientific, Sigma-Aldrich | Acylating agent |

| Solvents | |||

| Ethyl Acetate (EA) | Anhydrous, HPLC Grade | Fisher Scientific, Sigma-Aldrich | Reaction and reconstitution solvent |

| n-Butanol | ACS Grade or higher | Sigma-Aldrich | Extraction solvent |

| Toluene | HPLC Grade | Fisher Scientific, Sigma-Aldrich | Alternative reconstitution solvent |

| Acids & Bases | |||

| Hydrochloric Acid (HCl) | ACS Grade | VWR, Sigma-Aldrich | Back-extraction |

| Sodium Hydroxide (NaOH) | ACS Grade | Fisher Scientific | pH adjustment for extraction |

| Standards & Samples | |||

| Analyte Standards | ≥98% Purity | Cerilliant, Sigma-Aldrich | Calibration curve preparation |

| Labeled Internal Standards | Deuterated or ¹³C labeled | Cambridge Isotope Labs, Cerilliant | Quantification reference |

| Apparatus | |||

| GC Vials with Inserts | 2 mL, Amber Glass | Agilent, Waters, Macherey-Nagel | Sample containment |

| Reaction Vials | Conical, 1-3 mL | Thermo Scientific | Derivatization reaction vessel |

| Heating Block / Water Bath | Capable of maintaining ±1°C | VWR, Fisher Scientific | Reaction incubation |

| Nitrogen Evaporator | N-EVAP or similar | Organomation | Solvent evaporation |

Detailed Experimental Protocol

This protocol is a robust starting point and has been validated for the analysis of biogenic amines and amphetamine-type stimulants.[5][8][9] Optimization may be required for novel analytes.

Sample Preparation & Extraction (for Biological Matrices)

Causality: This initial extraction isolates the analytes from complex matrices like serum or plasma, which contain proteins and salts that would interfere with derivatization and chromatography. The use of an internal standard from the very first step is crucial for correcting analyte losses during the multi-step procedure.[2]

-

Spiking: To a 0.5 mL aliquot of the biological sample (e.g., serum, oral fluid) in a polypropylene tube, add a known quantity of the deuterated or ¹³C-labeled internal standard.[5][9]

-

Alkalinization: Add 0.5 mL of 0.1 N NaOH to raise the sample pH to >10. This ensures that amine functional groups are deprotonated (R-NH₂) and thus more readily extracted into an organic solvent.

-

Liquid-Liquid Extraction (LLE): Add 3.0 mL of n-butanol (or ethyl acetate), vortex vigorously for 3 minutes, and centrifuge at 3000 rpm for 5 minutes to separate the layers.[8][9]

-

Analyte Isolation: Carefully transfer the upper organic layer to a clean glass tube.

-

Back-Extraction: Add 1.0 mL of 0.1 M HCl to the organic extract. Vortex for 3 minutes and centrifuge. This step protonates the basic analytes (R-NH₃⁺), transferring them into the aqueous acid layer and leaving behind neutral and acidic interferences in the organic phase.

-

Final Transfer: Transfer the lower aqueous (HCl) layer to a clean conical reaction vial.

-

Drying: Evaporate the sample to complete dryness under a gentle stream of nitrogen at 40-50°C. This step is critical; the presence of residual water will consume the PFPA reagent and inhibit the derivatization reaction.[10]

PFPA Derivatization

Causality: The reaction is performed in an anhydrous organic solvent and heated to ensure it proceeds to completion in a timely manner. Ethyl acetate is an excellent choice as it is a good solvent for both the PFPA reagent and a wide range of analytes.[8][11]

-

Reagent Preparation: Prepare the derivatizing reagent by mixing PFPA and anhydrous ethyl acetate in a 1:4 v/v ratio. This solution should be prepared fresh daily for optimal reactivity.[6][8]

-

Reaction: To the dried residue from step 4.1.7, add 100 µL of the PFPA-ethyl acetate reagent.[8]

-

Incubation: Tightly cap the vial and heat at 65°C for 30 minutes in a heating block or water bath.[8][12]

-

Evaporation: After cooling to room temperature, evaporate the solvent and excess reagent to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried derivative residue in 50-100 µL of ethyl acetate.[9] This solvent has been shown to provide better analytical sensitivity for many PFP derivatives compared to toluene.[8][11][12] Vortex briefly and transfer the solution to a GC vial with a micro-insert.

| Parameter | Recommended Condition | Rationale |

| PFPA:Solvent Ratio | 1:4 (v/v) in Ethyl Acetate | Provides sufficient molar excess of reagent while being cost-effective. |

| Reaction Temperature | 65-70°C | Accelerates the reaction rate for complete derivatization.[8][9] |

| Reaction Time | 20-30 minutes | Sufficient for most amine and hydroxyl-containing compounds.[8][9] |

| Reconstitution Solvent | Ethyl Acetate | Demonstrated to improve GC-MS response for PFP derivatives.[8][11] |

GC-MS Analysis

Causality: A low-polarity 5% phenyl column provides excellent separation for a wide range of PFP derivatives. The temperature program is optimized to separate analytes of interest from solvent fronts and potential byproducts. A lower initial oven temperature (e.g., 40-70°C) can significantly improve the chromatography of more volatile derivatives.[8][12] Using SIM mode dramatically increases sensitivity by instructing the mass spectrometer to monitor only specific ions characteristic of the target analytes.

| GC-MS Parameter | Typical Setting |

| GC System | Agilent 7890B or equivalent |

| MS System | Agilent 5977B or equivalent |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium at 1.0 mL/min (constant flow) |

| Injection Volume | 1-2 µL |

| Injector Mode | Splitless |

| Injector Temperature | 280°C |

| Oven Program | Initial 70°C, hold 2 min, ramp at 8°C/min to 150°C, then 30°C/min to 280°C, hold 5 min. Note: An initial temp of 40°C may be optimal for some analytes.[8][12] |

| MS Source Temp. | 230°C |

| MS Quad Temp. | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Analyte Example | Derivative Formed | Quantifier Ion (m/z) | Qualifier Ions (m/z) |

| Putrescine | PUT-(PFP)₂ | 340 | 126, 193 |

| Spermidine | SPD-(PFP)₃ | 361 | 176, 436 |

| Histamine | HA-(PFP)₂ | 256 | 109, 279 |

| Amphetamine | AMP-PFP | 190 | 91, 118 |

| Methamphetamine | MA-PFP | 204 | 118, 160 |

Troubleshooting & Optimization

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Poor or No Peak | 1. Incomplete derivatization due to moisture. 2. Insufficient reagent. 3. Analyte degradation. | 1. Ensure sample is completely dry before adding PFPA. Use anhydrous solvents.[10] 2. Use a fresh PFPA/solvent mixture. 3. Lower the injector temperature. Check for analyte stability under derivatization conditions. |

| Tailing Peaks | 1. Incomplete derivatization leaving polar groups. 2. Active sites in the GC inlet liner or column. | 1. Re-optimize reaction time or temperature. Ensure sufficient reagent is used. 2. Use a deactivated inlet liner. Condition the column as per manufacturer's instructions. |

| Low Sensitivity | 1. Inefficient derivatization or extraction. 2. Suboptimal GC-MS conditions. 3. Derivative instability. | 1. Optimize extraction pH and solvent. Use fresh derivatizing agent. 2. Optimize oven temperature program, especially the initial temperature.[8][12] Ensure SIM ions are correctly chosen. 3. Analyze samples as soon as possible after derivatization, although PFP derivatives are generally stable for several hours in ethyl acetate.[8][11] |

Conclusion

Derivatization with Pentafluoropropionic Anhydride is a powerful and reliable strategy to enable the GC-MS analysis of otherwise intractable polar compounds. By converting analytes into their volatile, stable, and chromatographically well-behaved PFP-derivatives, this method unlocks high-sensitivity, quantitative analysis for a broad spectrum of molecules critical to pharmaceutical and biomedical science. The protocol detailed herein provides a validated, comprehensive framework for successful implementation. Adherence to best practices, particularly the exclusion of moisture and the use of high-purity reagents and internal standards, will ensure the generation of accurate and reproducible data.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. jfda-online.com [jfda-online.com]

- 4. cannabissciencetech.com [cannabissciencetech.com]

- 5. benchchem.com [benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. nbinno.com [nbinno.com]

- 8. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Ef… [ouci.dntb.gov.ua]

- 12. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

Leveraging Sodium Pentafluoropropionate for Enhanced LC-MS/MS Performance in Complex Matrices

An Application Guide for Advanced Environmental Analysis

Abstract

The robust analysis of polar and ionic compounds in complex environmental matrices presents a significant challenge for analytical chemists. Poor retention on conventional reversed-phase liquid chromatography (RPLC) columns often leads to inadequate separation from the solvent front and compromised sensitivity. This application note provides a detailed guide on the use of sodium pentafluoropropionate, primarily through its acidic form, pentafluoropropionic acid (PFPA), as a volatile ion-pairing reagent for liquid chromatography-mass spectrometry (LC-MS/MS). We will explore the underlying chemical principles, provide a detailed protocol for the analysis of cationic analytes in water samples, and critically discuss the specific applications and limitations of this reagent, particularly in the context of per- and polyfluoroalkyl substance (PFAS) analysis.

Introduction: The Challenge of Polar Analytes in Environmental Science